molecular formula C20H16BrN3S B2962534 4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207014-96-7

4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2962534
CAS No.: 1207014-96-7
M. Wt: 410.33
InChI Key: YHQHUEKNJVZSTA-UHFFFAOYSA-N
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Description

4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-bromobenzylthio group at position 4 and a 2-methylphenyl group at position 2. Its structure combines a sulfur-containing thioether linkage and a brominated aromatic moiety, which may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3S/c1-14-5-2-3-8-17(14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-6-4-7-16(21)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQHUEKNJVZSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H12BrN3S
  • Molecular Weight : 410.33 g/mol

The structure includes a bromobenzylthio group and a methylphenyl group attached to a pyrazolo[1,5-a]pyrazine core, which contributes to its unique chemical properties and biological activities.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme crucial for hydrolyzing acetylcholine in the cholinergic nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, resulting in significant behavioral changes and motor function impairments.

Oxidative Stress Induction

Research indicates that this compound may induce oxidative stress by increasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), suggesting potential cytotoxic effects on cells. The elevation of these markers indicates a disruption in cellular homeostasis, which could lead to apoptosis or necrosis in affected cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound binds to the active site of AChE, inhibiting its function.
  • Oxidative Pathways : By increasing ROS levels, it may activate stress response pathways that lead to cell death.
  • Potential Anticancer Activity : Similar compounds have shown promise in cancer therapy by modulating apoptosis pathways through caspase activation and suppression of oncogenic factors like NF-κB .

Case Studies

Several studies have highlighted the biological activity of pyrazolo derivatives, including this compound:

  • Anticancer Activity : In vitro studies have demonstrated that pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed stronger cytotoxicity than standard chemotherapeutics like cisplatin in breast cancer models (MCF-7 and MDA-MB-231) .
  • Antimicrobial Properties : Some derivatives have been evaluated for antimicrobial activity against pathogens such as Staphylococcus aureus, showing significant inhibition zones and minimum inhibitory concentrations (MICs) .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameBiological ActivityNotable Features
4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazineAntifungal, enzyme inhibitionThienyl group enhances antifungal activity
4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazineVarying enzyme inhibition profilesDimethylphenyl group alters enzyme interaction

Comparison with Similar Compounds

Key Observations:

Steric Effects : The 3-bromobenzylthio group introduces steric bulk compared to simpler benzylthio substituents, possibly affecting binding pocket interactions.

Synthetic Complexity: Brominated derivatives require specialized reagents (e.g., bromoethylamine in ) or post-synthetic modifications, which may lower yields compared to non-halogenated analogs .

Yield Comparison :

  • Non-brominated analogs (e.g., ) are synthesized in higher yields (>70%) due to fewer steric and electronic challenges.
  • Brominated derivatives (e.g., ) often exhibit lower yields (trace to moderate) due to side reactions (e.g., debromination or competing substitutions) .

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